1-Cyclohexyl-3,3-dimethylbutan-2-amine
Overview
Description
1-Cyclohexyl-3,3-dimethylbutan-2-amine is an organic compound with the molecular formula C12H25N It is a secondary amine characterized by a cyclohexyl group attached to a butan-2-amine backbone, with two methyl groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,3-dimethylbutan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-cyclohexyl-3,3-dimethylbutan-2-one. This reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source like ammonia or a primary amine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amine .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation using palladium or platinum catalysts can also be employed to achieve the reduction step in a more controlled and scalable manner .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3,3-dimethylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH3CN, LiAlH4, and catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
1-Cyclohexyl-3,3-dimethylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3,3-dimethylbutan-2-amine involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The compound may also participate in hydrogen bonding and electrostatic interactions, affecting the conformation and function of biological macromolecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-Cyclohexyl-3,3-dimethylbutan-2-one: A ketone analog with similar structural features but different reactivity.
Cyclohexylamine: A simpler amine with a cyclohexyl group but lacking the additional methyl groups.
3,3-Dimethylbutan-2-amine: A structurally related amine without the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-3,3-dimethylbutan-2-amine is unique due to the presence of both a cyclohexyl group and two methyl groups, which confer distinct steric and electronic properties. These features influence its reactivity and interactions, making it a valuable compound for specific applications in synthesis and research .
Properties
IUPAC Name |
1-cyclohexyl-3,3-dimethylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10-11H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWAYFMACVGCPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250009-12-1 | |
Record name | 1-cyclohexyl-3,3-dimethylbutan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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